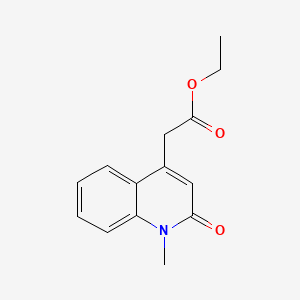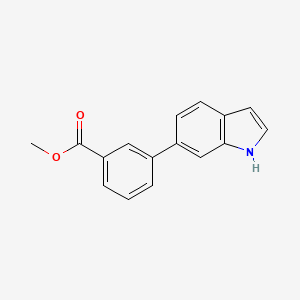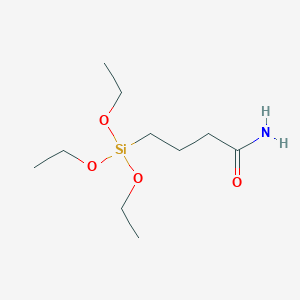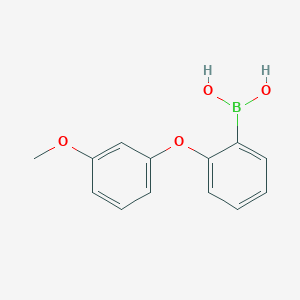![molecular formula C16H16N2O B11865897 4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol CAS No. 904085-95-6](/img/structure/B11865897.png)
4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol is a chemical compound that belongs to the class of indole derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol typically involves the Fischer indole synthesis, which is a well-known method for preparing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles . The specific reaction conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid, while reduction may yield indole-3-ethanol .
Wissenschaftliche Forschungsanwendungen
4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and as a tool for investigating cellular mechanisms.
Medicine: Explored for its potential therapeutic effects, including antiviral, anti-inflammatory, and anticancer activities.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial products
Wirkmechanismus
The mechanism of action of 4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol involves its interaction with specific molecular targets and pathways. It acts as a catecholamine releasing agent, which means it induces the release of catecholamines such as dopamine, norepinephrine, and epinephrine. This action is mediated through its interaction with monoamine oxidase enzymes, which are responsible for the breakdown of catecholamines .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
904085-95-6 |
|---|---|
Molekularformel |
C16H16N2O |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
4-[3-(2-aminoethyl)indol-1-yl]phenol |
InChI |
InChI=1S/C16H16N2O/c17-10-9-12-11-18(13-5-7-14(19)8-6-13)16-4-2-1-3-15(12)16/h1-8,11,19H,9-10,17H2 |
InChI-Schlüssel |
ZKBGQDLOZUNAGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




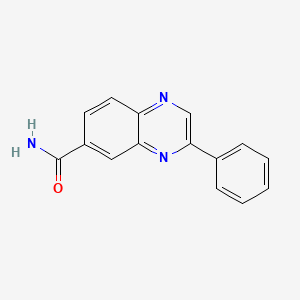
![4-(3-Nitroimidazo[1,2-a]pyridin-2-yl)morpholine](/img/structure/B11865834.png)
![N'-Phenylimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B11865835.png)

![1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B11865846.png)
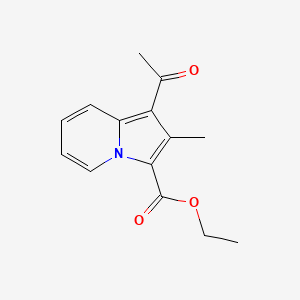

![2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]aziridine](/img/structure/B11865864.png)
